molecular formula C27H42N7O22P3S B1229397 Citryl-coa CAS No. 3131-26-8

Citryl-coa

Katalognummer: B1229397
CAS-Nummer: 3131-26-8
Molekulargewicht: 941.6 g/mol
InChI-Schlüssel: IHVFHZGGMJDGGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Citryl-coa, also known as this compound, is a useful research compound. Its molecular formula is C27H42N7O22P3S and its molecular weight is 941.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Metabolic Pathways

Citryl-CoA Formation
this compound is primarily produced by the enzyme ATP-citrate lyase (ACLY), which catalyzes the conversion of citrate and Coenzyme A into this compound. This reaction is crucial for generating acetyl-CoA, a key metabolite in various biosynthetic pathways, including fatty acid synthesis and cholesterol metabolism. The formation of this compound occurs through a mechanism that involves the binding of citrate and CoA to ACLY, leading to the transient formation of this compound before it is converted to acetyl-CoA and oxaloacetate .

Metabolic Significance
this compound serves as an intermediate in the conversion of citrate to acetyl-CoA, which is essential for lipid synthesis and energy production. The enzymatic activity of ACLY is vital for maintaining cellular energy homeostasis, particularly in tissues such as the liver and adipose tissue where fatty acid synthesis occurs . The regulation of ACLY activity, and consequently this compound levels, plays a significant role in metabolic diseases such as obesity and diabetes.

Enzymatic Mechanisms

Catalytic Mechanism of ACLY
The catalytic mechanism of ACLY has been extensively studied to understand how this compound is formed. Structural studies reveal that ACLY undergoes conformational changes during substrate binding, which facilitates the formation of this compound as a kinetically competent intermediate . The active site residues critical for this reaction have been identified through site-directed mutagenesis studies, providing insights into how mutations can affect enzyme function and this compound production .

Implications in Drug Development

Potential Drug Target
Given its central role in metabolism, ACLY represents a promising target for drug development aimed at treating metabolic disorders. Inhibition of ACLY could potentially reduce the levels of acetyl-CoA and subsequently lower lipid synthesis, making it a candidate for therapies against conditions like hyperlipidemia and fatty liver disease . Research into small molecule inhibitors that target ACLY could lead to new treatments that modulate this compound levels effectively.

Case Studies

Case Study: Inhibition of ACLY
In a recent study, researchers investigated the effects of specific inhibitors on ACLY activity and subsequent this compound production. The study demonstrated that inhibiting ACLY led to decreased levels of both this compound and acetyl-CoA, resulting in reduced fatty acid synthesis in cultured hepatocytes. This finding underscores the potential therapeutic benefits of targeting this compound metabolism in metabolic diseases .

Data Summary

The following table summarizes key findings related to this compound applications:

Aspect Details
Enzyme Involved ATP-citrate lyase (ACLY)
Key Reaction Citrate + Coenzyme A → this compound → Acetyl-CoA + Oxaloacetate
Metabolic Role Precursor for acetyl-CoA; essential for lipid synthesis
Disease Implications Potential target for obesity, diabetes, hyperlipidemia treatment
Research Focus Inhibition studies on ACLY affecting this compound levels

Eigenschaften

CAS-Nummer

3131-26-8

Molekularformel

C27H42N7O22P3S

Molekulargewicht

941.6 g/mol

IUPAC-Name

2-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)

InChI-Schlüssel

IHVFHZGGMJDGGZ-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O

Synonyme

(3S)-citryl-CoA
citryl-CoA
citryl-coenzyme A
coenzyme A, citryl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.